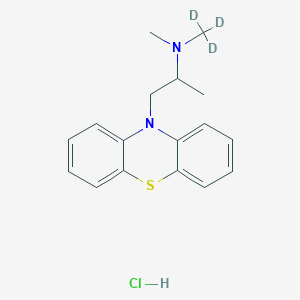
2-(2-Chlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-Chlorophénoxy)-N’-(2-méthoxybenzylidène)acétohydrazide est un composé organique qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé est caractérisé par la présence d’un groupe chlorophénoxy et d’un groupe méthoxybenzylidène liés à une chaîne d’acétohydrazide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2-Chlorophénoxy)-N’-(2-méthoxybenzylidène)acétohydrazide implique généralement la réaction de condensation entre l’hydrazide d’acide 2-(2-chlorophénoxy)acétique et le 2-méthoxybenzaldéhyde. La réaction est généralement réalisée dans un solvant d’éthanol sous reflux. Le produit est ensuite purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas largement documentées, l’approche générale impliquerait la mise à l’échelle du processus de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-Chlorophénoxy)-N’-(2-méthoxybenzylidène)acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés d’hydrazine.
Substitution : Le groupe chlorophénoxy peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Oxydation : Dérivés oxydés du composé d’origine.
Réduction : Dérivés d’hydrazine.
Substitution : Dérivés phénoxy substitués.
Applications de recherche scientifique
Le 2-(2-Chlorophénoxy)-N’-(2-méthoxybenzylidène)acétohydrazide a été étudié pour diverses applications de recherche scientifique, notamment :
Chimie : Utilisé comme unité de construction pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
2-(2-Chlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 2-(2-Chlorophénoxy)-N’-(2-méthoxybenzylidène)acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Les voies et les cibles exactes dépendent de l’application spécifique et du contexte dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
- Hydrazide d’acide 2-(2-chlorophénoxy)acétique
- 2-Méthoxybenzaldéhyde
- Dérivés d’acétohydrazide
Unicité
Le 2-(2-Chlorophénoxy)-N’-(2-méthoxybenzylidène)acétohydrazide se distingue par la combinaison de ses groupes chlorophénoxy et méthoxybenzylidène, qui confèrent des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
443976-25-8 |
|---|---|
Formule moléculaire |
C16H15ClN2O3 |
Poids moléculaire |
318.75 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-21-14-8-4-2-6-12(14)10-18-19-16(20)11-22-15-9-5-3-7-13(15)17/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
Clé InChI |
OAUDEUTVIFUXCY-VCHYOVAHSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=N/NC(=O)COC2=CC=CC=C2Cl |
SMILES canonique |
COC1=CC=CC=C1C=NNC(=O)COC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12043860.png)


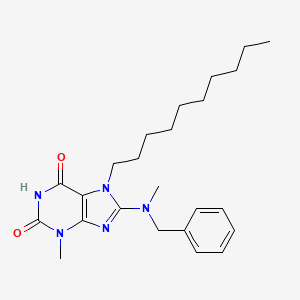
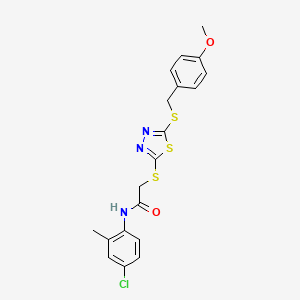

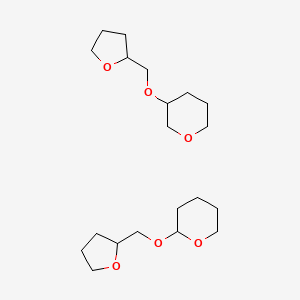
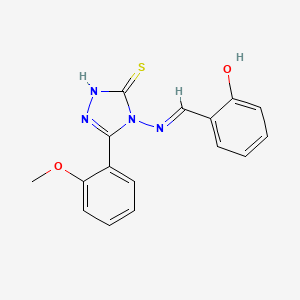
![8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043891.png)
![8-chloro-1,3-dimethyl-9-[2-(4-methylphenyl)-2-oxoethyl]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B12043907.png)

